1-[(4-Oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidine-4-carboxylic acid
Overview
Description
1-[(4-Oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone moiety linked to a piperidine ring through an acetyl group.
Mechanism of Action
Target of Action
The primary target of this compound is apolipoprotein (apo) E4 . ApoE4 plays a crucial role in lipid metabolism and is associated with an increased risk of neurodegenerative diseases .
Mode of Action
This compound acts as an inhibitor of apoE4 intramolecular domain interaction . It interacts with apoE4, disrupting its normal function and leading to changes in neuronal cells .
Biochemical Pathways
The compound affects the apolipoprotein E pathway . By inhibiting apoE4, it can restore mitochondrial cytochrome c oxidase subunit 1 levels and rescue impairments of mitochondrial motility and neurite outgrowth . This suggests that the compound may have potential therapeutic effects in diseases where apoE4 is implicated.
Result of Action
The compound’s action leads to the restoration of mitochondrial function and the rescue of neurite outgrowth impairments in neuronal cells . This suggests that the compound could potentially reverse the detrimental effects of apoE4 .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions. The compound is recommended to be stored in a dry room at normal temperature .
Biochemical Analysis
Biochemical Properties
PH-002 plays a crucial role in biochemical reactions. It is known to interact with apolipoprotein (apo) E4 in neuronal cells . The nature of these interactions involves the inhibition of the intramolecular domain interaction of apoE4 .
Cellular Effects
PH-002 has profound effects on various types of cells and cellular processes. It influences cell function by restoring mitochondrial cytochrome c oxidase subunit 1 levels and rescuing impairments of mitochondrial motility and neurite outgrowth . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, PH-002 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an apoE4 structure corrector, it reverses the detrimental effects of apoE4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-oxo-3,4-dihydrophthalazine-1-acetic acid with piperidine-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1-[(4-Oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
- (4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid
- 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Uniqueness
1-[(4-Oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phthalazinone moiety with a piperidine ring makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[2-(4-oxo-3H-phthalazin-1-yl)acetyl]piperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14(19-7-5-10(6-8-19)16(22)23)9-13-11-3-1-2-4-12(11)15(21)18-17-13/h1-4,10H,5-9H2,(H,18,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTJDUGSJLHCFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=NNC(=O)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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